Cas no 2228608-38-4 (methyl2-(5-propylthiophen-2-yl)propan-2-ylamine)

methyl2-(5-propylthiophen-2-yl)propan-2-ylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(5-propylthiophen-2-yl)propan-2-ylamine
- EN300-1753062
- methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine
- 2228608-38-4
-
- インチ: 1S/C11H19NS/c1-5-6-9-7-8-10(13-9)11(2,3)12-4/h7-8,12H,5-6H2,1-4H3
- InChIKey: ITYSAUATZMCBHH-UHFFFAOYSA-N
- SMILES: S1C(=CC=C1C(C)(C)NC)CCC
計算された属性
- 精确分子量: 197.12382078g/mol
- 同位素质量: 197.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 156
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 40.3Ų
methyl2-(5-propylthiophen-2-yl)propan-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753062-0.05g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1753062-1g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1753062-0.25g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1753062-1.0g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 1g |
$1500.0 | 2023-06-03 | ||
Enamine | EN300-1753062-2.5g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1753062-5.0g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1753062-10g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1753062-0.1g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1753062-0.5g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1753062-10.0g |
methyl[2-(5-propylthiophen-2-yl)propan-2-yl]amine |
2228608-38-4 | 10g |
$6450.0 | 2023-06-03 |
methyl2-(5-propylthiophen-2-yl)propan-2-ylamine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
methyl2-(5-propylthiophen-2-yl)propan-2-ylamineに関する追加情報
Methyl 2-(5-Propylthiophen-2-yl)Propan-2-ylamine: A Comprehensive Overview
Methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine, also known by its CAS number No. 2228608-38-4, is a fascinating compound with a unique structure and diverse applications. This compound belongs to the class of tertiary amines and features a thiophene ring, which contributes to its distinctive chemical properties. The molecule consists of a thiophene moiety substituted with a propyl group at the 5-position and an amino group attached to a branched propane chain. This combination makes it an interesting subject for both academic research and industrial applications.
Recent studies have highlighted the potential of methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine in various fields, including pharmaceuticals, agrochemicals, and materials science. Its thiophene ring, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. The presence of the propyl group at the 5-position of the thiophene ring introduces additional electronic effects, making the compound versatile in its reactivity.
One of the most significant areas of research involving this compound is its role as an intermediate in the synthesis of bioactive molecules. For instance, methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine has been used as a building block in the development of novel antibiotics and antifungal agents. Its ability to form stable bonds with other functional groups makes it an ideal candidate for such applications. Recent advancements in medicinal chemistry have further expanded its potential in drug discovery, particularly in targeting specific enzymes and receptors.
In addition to its pharmaceutical applications, methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine has also found use in agrochemicals. Its ability to interact with plant metabolites and influence enzymatic activities has led to its exploration as a potential herbicide or plant growth regulator. Researchers have reported promising results in field trials, where the compound demonstrated selective activity against certain weeds without adversely affecting crop plants.
The chemical synthesis of methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine involves a multi-step process that typically begins with the preparation of the thiophene derivative. The key steps include Friedel-Crafts alkylation to introduce the propyl group onto the thiophene ring, followed by nucleophilic substitution to attach the aminoalkane group. Recent optimizations in reaction conditions have significantly improved the yield and purity of the final product, making it more accessible for large-scale production.
From a materials science perspective, methyl 2-(5-propylthiophen-2-yl)propan-2-ylamine has shown potential as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its electron-rich thiophene ring can facilitate charge transport properties when incorporated into polymer matrices. Emerging research indicates that derivatives of this compound could be used in flexible electronics and energy storage devices, offering new avenues for sustainable technology development.
Another intriguing aspect of this compound is its role in catalysis. Studies have demonstrated that methyl 2-(5-propylthiophen-2-yl)propan-2-ylium (the protonated form) can act as an effective catalyst in certain organic transformations, such as Michael additions and aldol reactions. Its ability to stabilize transition states through resonance effects makes it a valuable tool in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
Moreover, recent environmental studies have explored the biodegradability and ecological impact of methyl 2-(5-propylthiophen-something
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